methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate is a sophisticated organic compound with unique structural elements, including a pyridazine ring, a thiazole ring, and an ester group. Its multifaceted architecture lends itself to a variety of applications across different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate involves a multi-step process:
Step One: : Formation of the thiazole ring.
Reagents: : 2-bromo-1-phenylethanone, thiourea.
Conditions: : Reflux in ethanol.
Step Two: : Construction of the pyridazine ring.
Reagents: : Ethyl acetoacetate, hydrazine hydrate.
Step Three: : Coupling of intermediates.
Reagents: : Intermediate products from steps one and two.
Conditions: : Use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods
Scaling up to an industrial level requires optimization of each step for yield and efficiency. This typically involves continuous flow reactors and automated process control systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: : Reduction of the pyridazine ring can lead to dihydro derivatives.
Substitution: : Functional groups on the thiazole or phenyl rings can be substituted with electrophiles.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate in acidic medium.
Reduction: : Use of catalytic hydrogenation with palladium on carbon.
Substitution: : Utilizes electrophiles like alkyl halides under basic conditions.
Major Products
Oxidation: : Ketones or aldehydes.
Reduction: : Dihydro derivatives.
Substitution: : Varied, depending on the nature of the electrophile.
Scientific Research Applications
Chemistry
Used as a building block in complex organic synthesis.
Serves as a ligand in coordination chemistry.
Biology
Investigated for potential antimicrobial activity.
Explored in enzyme inhibition studies.
Medicine
Potential candidate for anti-inflammatory and anti-cancer drug development.
Industry
Utilized in the synthesis of advanced materials and polymers.
Used in the development of specialty dyes and pigments.
Mechanism of Action
The compound's bioactivity is primarily due to interactions with biological macromolecules:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, and DNA intercalation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-1,3-thiazole-4-carboxylate.
Ethyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate.
Methyl 2-[3-hydroxy-6-oxo-2(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate.
Uniqueness
Presence of the phenyl group adds steric bulk and electronic effects, enhancing interactions with biological targets.
The hydroxyl group provides opportunities for hydrogen bonding, influencing solubility and bioavailability.
Conclusion
Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate is a remarkable compound with a diverse array of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with different biological targets, making it a valuable tool in scientific research and industrial applications.
Biological Activity
Methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate (CAS Number: 531495-03-1) is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
- Chemical Formula : C15H11N3O4S
- Molecular Weight : 329.33 g/mol
- Structural Characteristics : The compound features a thiazole ring fused with a pyridazine moiety, which is known for its diverse biological activities.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes like xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .
- Acetylcholinesterase Inhibition : Compounds with structural similarities have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . The binding affinity and interaction dynamics with AChE can be elucidated through molecular docking studies.
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can protect cells from oxidative damage .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
Case Studies
A recent case study explored the compound's effects on cognitive function in animal models. The results indicated that administration of the compound led to improved memory retention and cognitive performance, likely through its AChE inhibitory properties.
Research Findings
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to target enzymes, suggesting a mechanism for its inhibitory effects. These studies provide insights into the binding interactions at the molecular level .
- Therapeutic Potential : Given its diverse biological activities, this compound holds promise for development as a therapeutic agent in treating conditions such as neurodegenerative diseases and inflammatory disorders.
Properties
IUPAC Name |
methyl 2-(3,6-dioxo-1H-pyridazin-2-yl)-5-phenyl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-14(21)12-13(9-5-3-2-4-6-9)23-15(16-12)18-11(20)8-7-10(19)17-18/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMNBMYBRHBNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N2C(=O)C=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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